molecular formula C10H16N2S B15114001 4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine

4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B15114001
M. Wt: 196.31 g/mol
InChI Key: MCACHKPGJXGJJL-UHFFFAOYSA-N
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Description

4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that contains a piperidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with 4-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-thiazole-2-amine: A precursor in the synthesis of 4-Methyl-1-(5-methyl-1,3-thiazol-2-yl)piperidine.

    4-Methylpiperidine: Another precursor used in the synthesis.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazole moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

5-methyl-2-(4-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C10H16N2S/c1-8-3-5-12(6-4-8)10-11-7-9(2)13-10/h7-8H,3-6H2,1-2H3

InChI Key

MCACHKPGJXGJJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(S2)C

Origin of Product

United States

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